Cas no 37744-61-9 (Iristectorin A)

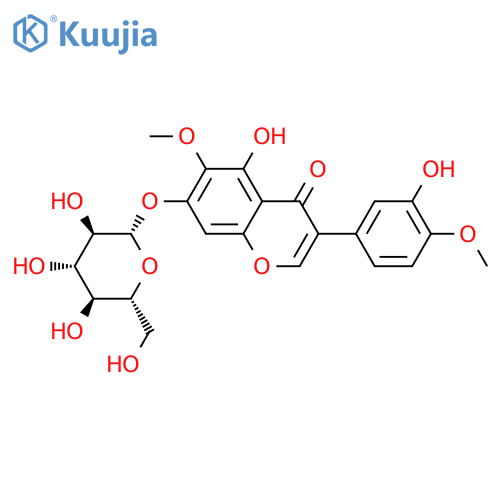

Iristectorin A structure

商品名:Iristectorin A

CAS番号:37744-61-9

MF:C23H24O12

メガワット:492.4295

CID:2003710

Iristectorin A 化学的及び物理的性質

名前と識別子

-

- iristectorin A

- 7-(beta-D-Glucopyranosyloxy)-5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one

- 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

- 5-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy

- CID 134734935

- 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

- Iristectorin A

-

- インチ: 1S/C23H24O12/c1-31-12-4-3-9(5-11(12)25)10-8-33-13-6-14(22(32-2)19(28)16(13)17(10)26)34-23-21(30)20(29)18(27)15(7-24)35-23/h3-6,8,15,18,20-21,23-25,27-30H,7H2,1-2H3

- InChIKey: HFODKTZIQVSGJO-UHFFFAOYSA-N

- ほほえんだ: O1C([H])(C([H])(C([H])(C([H])(C1([H])C([H])([H])O[H])O[H])O[H])O[H])OC1C([H])=C2C(C(C(C3C([H])=C([H])C(=C(C=3[H])O[H])OC([H])([H])[H])=C([H])O2)=O)=C(C=1OC([H])([H])[H])O[H]

計算された属性

- せいみつぶんしりょう: 492.126776g/mol

- ひょうめんでんか: 0

- XLogP3: 0.8

- 水素結合ドナー数: 6

- 水素結合受容体数: 12

- 回転可能化学結合数: 6

- どういたいしつりょう: 492.126776g/mol

- 単一同位体質量: 492.126776g/mol

- 水素結合トポロジー分子極性表面積: 185Ų

- 重原子数: 35

- 複雑さ: 776

- 同位体原子数: 0

- 原子立体中心数の決定: 5

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 492.4

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.582±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.64 g/l)(25ºC)、

Iristectorin A 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chengdu Biopurify Phytochemicals Ltd | BP4178-5mg |

Iristectorin A |

37744-61-9 | 98% | 5mg |

$85 | 2023-04-14 | |

| ChemFaces | CFN95037-20mg |

Iristectorin A |

37744-61-9 | >=98% | 20mg |

$318 | 2023-09-19 | |

| ChemScence | CS-0100233-5mg |

Iristectorin A |

37744-61-9 | 5mg |

$605.0 | 2022-04-27 | ||

| Chengdu Biopurify Phytochemicals Ltd | BP4178-5mg |

Iristectorin A |

37744-61-9 | 98% | 5mg |

$165 | 2022-04-26 | |

| MedChemExpress | HY-N6820-5mg |

Iristectorin A |

37744-61-9 | 99.87% | 5mg |

¥6050 | 2024-07-21 | |

| ChemScence | CS-0100233-10mg |

Iristectorin A |

37744-61-9 | 10mg |

$1029.0 | 2022-04-27 | ||

| MedChemExpress | HY-N6820-10mM*1 mL in DMSO |

Iristectorin A |

37744-61-9 | 99.87% | 10mM*1 mL in DMSO |

¥6655 | 2024-07-21 | |

| Ambeed | A830161-10mg |

5-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one |

37744-61-9 | 97% | 10mg |

$250.0 | 2025-03-18 | |

| Ambeed | A830161-25mg |

5-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one |

37744-61-9 | 97% | 25mg |

$497.0 | 2025-03-18 | |

| A2B Chem LLC | AF82496-5mg |

Iristectorin A |

37744-61-9 | 5mg |

$640.00 | 2023-12-30 |

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:37744-61-9)Iristectorin A

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:37744-61-9)Iristectorin A

清らかである:99%/99%/99%

はかる:10mg/25mg/50mg

価格 ($):204.0/407.0/691.0